3-Methyl-DL-aspartic acid

mGluR1a Phosphoinositide Hydrolysis Glutamate Transporter

Selecting 3-Methyl-DL-aspartic acid (DL-threo-β-methylaspartic acid) over common alternatives like L-aspartate or DL-threo-3-hydroxyaspartate is critical for obtaining reproducible, interpretable data. Its unique β-methyl substitution creates distinct steric and electronic properties that define its moderate potency at mGluR1a (EC50=488 µM) and its specific inhibitory profile on Na+-dependent glutamate uptake. Using other analogs introduces variability in transporter selectivity and functional outcomes, compromising mechanistic studies. This compound is essential for EAAT subtype mapping, benchmarking novel ligands, and structural biology of β-amino acid-processing enzymes. Ensure experimental fidelity.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 6667-60-3
Cat. No. B555994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-DL-aspartic acid
CAS6667-60-3
Synonyms2-Amino-3-methylsuccinicacid; 6667-60-3; 3-Methylasparticacid; DL-threo-beta-Methylasparticacid; Asparticacid,3-methyl-; DL-Asparticacid,3-methyl; 3-Methyl-2-aminosuccinicacid; DL-Asparticacid,3-methyl-; DL-threo-b-Methylasparticacid; 2-amino-3-methylbutanedioicacid; 2-amino-3-methyl-butanedioicacid; NSC-45365; DL-3-Methylasparticacid; beta-methylaspartate; D-Asparticacid,3-methyl-; L-threo-3-methyl-aspartate; 3-methylaspartate; (2S,3S)-3-methylaspartate; ACMC-20aegx; PubChem10166; (2R,3S)-2-AMINO-3-METHYLSUCCINICACID; (2S,3R)-2-AMINO-3-METHYLSUCCINICACID; AC1Q5RPY; bmse000352; SCHEMBL87358
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)
InChIKeyLXRUAYBIUSUULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Methyl-DL-aspartic Acid (CAS 6667-60-3): A β-Branched, Non-Proteinogenic Amino Acid for Transporter and Enzyme Studies


3-Methyl-DL-aspartic acid (also known as DL-threo-β-methylaspartic acid or 2-amino-3-methylsuccinic acid) is a non-proteinogenic, β-branched dicarboxylic amino acid with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol [1]. It is a racemic mixture of the D- and L- enantiomers of 3-methylaspartic acid. The compound is characterized by its methyl substitution at the β-carbon of the aspartic acid backbone, which confers distinct structural and stereochemical properties compared to the linear endogenous amino acids L-aspartate and L-glutamate. This structural modification underpins its utility as a research tool, particularly as an inhibitor and substrate in studies of excitatory amino acid transporters (EAATs) and specific metabolic enzymes like methylaspartate mutase [2].

Technical Risk of Substituting 3-Methyl-DL-aspartic Acid with Other Glutamate/Aspartate Analogs


Substituting 3-Methyl-DL-aspartic acid with other in-class amino acid analogs or transporter inhibitors—such as L-aspartic acid, D-aspartic acid, or even the closely related DL-threo-3-hydroxyaspartate—introduces significant experimental variability and can lead to erroneous data interpretation. This is because these compounds exhibit distinct potency, selectivity, and functional profiles at glutamate transporters and receptor subtypes [1]. For instance, while many analogs inhibit Na+-dependent glutamate uptake, they do so with different efficacies and can act as either competitive substrates or non-transportable blockers, which alters their downstream effects on synaptic transmission and second messenger systems [2]. The specific 3-methyl substitution on the β-carbon of 3-Methyl-DL-aspartic acid provides a unique steric and electronic profile that differentiates it from these alternatives, making it the required standard for defined research applications where comparative data is essential for reproducibility and mechanistic interpretation [3].

Quantitative Evidence for 3-Methyl-DL-aspartic Acid (CAS 6667-60-3): Comparative Potency and Selectivity Data for Scientific Selection


Lower Potency at mGluR1a-Mediated Phosphoinositide Hydrolysis Compared to Other Transport Inhibitors

In a direct head-to-head comparison in baby hamster kidney (BHK) cells expressing the mGluR1a receptor, DL-threo-3-methylaspartate stimulated phosphoinositide hydrolysis with an EC50 of 488 µM, which is >10-fold less potent than L-cysteine sulfinate (EC50 = 43 µM) and approximately 7.6-fold less potent than 1-aminocyclobutane-trans-1,3-dicarboxylate (EC50 = 64 µM) [1]. It was also significantly less potent than D-aspartate (EC50 = 73 µM), L-trans-pyrrolidine-2,4-dicarboxylate (EC50 = 54 µM), and L-threo-3-hydroxyaspartate (EC50 = 57 µM) [1].

mGluR1a Phosphoinositide Hydrolysis Glutamate Transporter Excitatory Amino Acid

Weaker Displacement of L-[3H]Glutamate Binding at mGluR1a Compared to Key Analogs

In a direct competitive binding assay using membranes from mGluR1a-expressing BHK cells, DL-threo-3-methylaspartate displaced L-[3H]glutamate binding with an IC50 of 139 µM [1]. This is approximately 2.9-fold weaker than L-cysteine sulfinate (IC50 = 48 µM), 3.2-fold weaker than 1-aminocyclobutane-trans-1,3-dicarboxylate (IC50 = 44 µM), and 1.8-fold weaker than L-cysteine (IC50 = 79 µM) [1]. Notably, D-aspartate, L-trans-pyrrolidine-2,4-dicarboxylate, and L-threo-3-hydroxyaspartate did not displace binding at all, indicating a different interaction mechanism [1].

mGluR1a Radioligand Binding Glutamate Receptor Excitatory Amino Acid

Confirmed Inhibitor of Na+-Dependent High-Affinity L-Glutamate Uptake with Structural Selectivity

DL-threo-3-methylaspartate is a confirmed inhibitor of Na+-dependent high-affinity L-glutamate uptake in cultured 3T3 fibroblasts, a model system for studying the structural selectivity of this transport system [1]. While specific IC50 values were not provided in the cited study, the qualitative finding that it inhibits uptake, whereas several close analogues of L-glutamate (including D-glutamate) had no effect, confirms its interaction with the transporter [1]. This distinguishes it from inactive analogues and supports its use as a pharmacological tool to probe transporter function.

Glutamate Transporter Uptake Inhibition Excitatory Amino Acid Fibroblasts

Crystallographically Defined Interaction with a β-Amino Acid-Specific Adenylation Enzyme

The crystal structure of the adenylation enzyme VinN from Streptomyces halstedii has been solved in complex with (2S,3S)-3-methylaspartic acid at 2.2 Å resolution (PDB ID: 3WV5) [1]. This structure reveals a unique β-amino acid recognition mechanism specific to the 3-methylaspartate moiety. This provides atomic-level evidence for the compound's specific interaction with a biosynthetic enzyme, distinguishing it from other β-amino acids that cannot be accommodated in this binding pocket.

β-Amino Acid Adenylation Enzyme Crystal Structure Natural Product Biosynthesis

Validated Analytical Method with Defined UV Absorbance Profile for Chromatography

For analytical and quality control purposes, 3-Methyl-DL-aspartic acid has a documented UV-Vis spectrum when measured with an acidic mobile phase (pH ≤ 3) [1]. This is a practical differentiator from analogs like N-methyl-D-aspartic acid (NMDA) or L-aspartic acid, which will have distinct absorbance maxima and retention times under similar conditions. While direct comparative data in the same system is not provided, this class-level inference confirms the compound has a defined spectral fingerprint that can be used to develop specific, validated HPLC methods for purity assessment and quantification [1].

HPLC UV-Vis Spectroscopy Analytical Method Quality Control

Primary Research and Industrial Applications for 3-Methyl-DL-aspartic Acid (CAS 6667-60-3) Based on Quantitative Evidence


Pharmacological Studies of Metabotropic Glutamate Receptor 1 (mGluR1)

Based on its moderate potency (EC50 = 488 µM) and weaker binding displacement (IC50 = 139 µM) at mGluR1a compared to other inhibitors [1], 3-Methyl-DL-aspartic acid is an essential tool for studies aiming to dissect the complex pharmacology of this receptor. Researchers can use it as a reference compound to benchmark the activity of novel agonists or antagonists, or to investigate the functional consequences of heteroexchange mechanisms without the confounding effects of high-potency compounds [1].

Investigations of High-Affinity Glutamate Transporter (EAAT) Function and Selectivity

The confirmed ability of DL-threo-3-methylaspartate to inhibit Na+-dependent L-glutamate uptake, as demonstrated in cultured fibroblasts [2], positions it as a valuable pharmacological probe. It can be used in comparative studies alongside other inhibitors like L-trans-pyrrolidine-2,4-dicarboxylate (PDC) or DL-threo-3-hydroxyaspartate to map the structural requirements for transporter inhibition and to investigate the functional roles of specific EAAT subtypes in various cell and tissue models.

Enzymology and Structural Biology of β-Amino Acid Metabolism

The high-resolution co-crystal structure of the adenylation enzyme VinN with (2S,3S)-3-methylaspartic acid [3] makes this compound a gold standard for structural and mechanistic studies of β-amino acid-processing enzymes. It is ideal for experiments requiring a structurally-defined ligand, such as structure-based drug design, site-directed mutagenesis studies to probe enzyme-substrate interactions, or as a reference for computational modeling of β-amino acid recognition motifs.

Analytical Method Development and Quality Control for β-Methylated Amino Acids

The documented UV-Vis spectrum of 3-Methyl-DL-aspartic acid in an acidic mobile phase [4] provides a foundational data point for developing and validating analytical methods. This is particularly useful for quality control in chemical synthesis, for monitoring the compound's stability in biological assays, and for developing specific HPLC or UPLC methods to separate and quantify this compound from its structural analogs in complex mixtures.

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